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This guide provides a comprehensive analysis of the Orthostatic Hypotension Symptom
Assessment (OHSA) and its validation in clinical trials of ampreloxetine for the treatment of
neurogenic orthostatic hypotension (nOH). It compares the OHSA with alternative assessment
methods and presents supporting experimental data to inform its use in clinical research and
drug development.

Introduction to Orthostatic Hypotension Symptom
Assessment (OHSA)

The Orthostatic Hypotension Symptom Assessment (OHSA) is a patient-reported outcome
(PRO) instrument designed to measure the severity of the cardinal symptoms of neurogenic
orthostatic hypotension (nOH). It is a subscale of the broader Orthostatic Hypotension
Questionnaire (OHQ). The OHSA consists of six items, each rated on an 11-point Likert scale
from O (no symptoms) to 10 (worst possible symptoms). The composite score is the average of
the six items.

The six symptoms assessed by the OHSA are:

e Dizziness, lightheadedness, or feeling faint
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Problems with vision (e.g., blurring, seeing spots)

Weakness

Fatigue

Trouble concentrating

Head and neck discomfort (coat-hanger pain)

The OHSA, particularly item #1 (dizziness/lightheadedness), has been a key endpoint in major
clinical trials for nOH therapies.

Ampreloxetine and its Mechanism of Action

Ampreloxetine is an investigational, once-daily, selective norepinephrine reuptake inhibitor
(NRI) being developed for the treatment of symptomatic nOH. By blocking the norepinephrine
transporter (NET), ampreloxetine increases the synaptic concentration of norepinephrine, a
neurotransmitter crucial for maintaining blood pressure upon standing. This targeted
mechanism aims to improve orthostatic tolerance and alleviate the debilitating symptoms of
nOH.
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Caption: Ampreloxetine's Mechanism of Action. (Within 100 characters)
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Validation of OHSA in Ampreloxetine Clinical Trials

The OHSA has been extensively used as a primary and secondary endpoint in the clinical
development program for ampreloxetine, including a Phase 2 study and the Phase 3

REDWOOD (NCT03829657) and SEQUOIA (NCT03750552) trials. A new pivotal Phase 3 trial,
CYPRESS (NCT05696717), is also underway.

Experimental Protocols

A common study design in the later-phase trials for ampreloxetine has been a randomized

withdrawal protocol.
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Caption: Randomized Withdrawal Trial Workflow. (Within 100 characters)
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Phase 3 REDWOOD Study (NCT03829657) Protocol Summary:

Study Design: A 22-week, multicenter study with a 16-week open-label period followed by a
6-week double-blind, placebo-controlled, randomized withdrawal period.[1]

» Patient Population: Patients with a clinical diagnosis of primary autonomic failure
(Parkinson's disease, multiple system atrophy [MSA], or pure autonomic failure) and
symptomatic nOH.[1]

« Intervention: During the open-label phase, all patients received ampreloxetine. Responders
were then randomized to either continue ampreloxetine or switch to a placebo.

e Primary Endpoint: The primary endpoint for the REDWOOD study in a prespecified subgroup
analysis of MSA patients was the change in OHSA composite score.[2]

o Assessments: The OHSA, OHDAS, and standing blood pressure were assessed at baseline
and various time points throughout the study.

Phase 2 Study (NCT02705755) Protocol Summary:

o Study Design: A multicenter, three-part study including an ascending-dose phase, a double-
blind, placebo-controlled phase, and a 20-week open-label extension phase.[3][4]

« Patient Population: Patients with symptomatic nOH.[3]

o Assessments: OHSA item #1 (dizziness/lightheadedness), supine, seated, and standing
blood pressure were key assessments.[3][4]

Quantitative Data from Ampreloxetine Trials

The following tables summarize the performance of ampreloxetine as measured by the OHSA
and other relevant endpoints.

Table 1. OHSA Results from the Phase 3 REDWOOD Study (MSA Subgroup)
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. Mean
Outcome Ampreloxetine .
Placebo Group Difference p-value

Measure Group (95% CI)
0

Change in OHSA

Composite Score

; Stable Worsened -1.6 0.0056
rom

Randomization

Improvement in
OHSA
Composite Score  -2.6 points from
_ N/A N/A N/A
after 16-week baseline
Open-Label

Phase

Data from a prespecified subgroup analysis of patients with Multiple System Atrophy (MSA) in
the REDWOOD trial.[2]

Table 2: Key Efficacy Endpoints from the Phase 3 REDWOOD Study (MSA Subgroup)

Outcome Measure Ampreloxetine vs. Placebo p-value
OHQ Composite Score -1.2 0.0250
OHDAS Item 1 (Standing a
_ -2.0 0.0147
short time)
3-minute Standing Systolic )
15.7 mmHg higher 0.0157

Blood Pressure

Data from a prespecified subgroup analysis of patients with MSA in the REDWOOQOD trial.

Table 3: OHSA Results from the Phase 2 Open-Label Extension Study
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. . Mean Improvement in Mean Improvement in
Timepoint
OHSA Score OHSA Item #1 Score

Week 4 1.0 points 2.4 points
Week 8 N/A 3.2 points
Week 12 N/A 1.7 points
Week 16 N/A 2.7 points
Week 20 N/A 3.1 points

Data from the open-label extension of the Phase 2 trial in patients with symptomatic nOH.[5][6]

Comparison with Alternative Assessment Methods

While the OHSA is a validated and widely used tool, other assessments are also employed in

the evaluation of nOH.

Table 4: Comparison of Assessment Tools for Neurogenic Orthostatic Hypotension
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Assessment Tool

Description

Advantages

Disadvantages

Orthostatic
Hypotension
Symptom Assessment
(OHSA)

6-item patient-
reported outcome
(PRO) measuring

symptom severity.

Specific to cardinal
symptoms of nOH,;
validated in multiple
clinical trials; sensitive

to treatment effects.

Subjective; reliability
can be suboptimal for

certain items.[7]

Orthostatic
Hypotension Daily
Activities Scale
(OHDAS)

4-item PRO assessing
the impact of
symptoms on daily

activities.

Measures functional
impact; acceptable
reliability.[7]

May be influenced by
factors other than
nOH (e.g., motor
deficits).

Patient Global
Impression of
Severity/Change
(PGI-S/C)

A single-item global
assessment by the
patient of their
condition's severity or

change over time.

Simple and quick to
administer; provides a
holistic patient

perspective.

Less specific than
multi-item
gquestionnaires; may
not capture all aspects

of the condition.

Orthostatic Blood
Pressure

Measurement

Objective
measurement of blood
pressure changes

upon standing.

Objective and
gquantitative; a
diagnostic criterion for
OH.

Does not directly
measure symptom
burden; can be

variable.

A study analyzing the psychometric properties of the Swedish version of the OHQ in patients

with parkinsonism found that the reliability of the OHSA was suboptimal (Cronbach's alpha
0.64), whereas it was acceptable for the OHDAS (0.81) and the composite OHQ score (0.79).

[7]

Conclusion

The Orthostatic Hypotension Symptom Assessment (OHSA) has been rigorously evaluated in

the clinical development of ampreloxetine and has demonstrated its utility as a primary

endpoint for assessing treatment efficacy in patients with neurogenic orthostatic hypotension.

The data from the Phase 2 and Phase 3 REDWOOD studies show that ampreloxetine leads to

statistically significant and clinically meaningful improvements in OHSA scores, which are

corroborated by objective measures such as standing blood pressure.
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While alternative assessments like the OHDAS and PGl scales provide valuable
complementary information on functional impact and overall patient perception, the OHSA
remains a critical tool for specifically quantifying the severity of the core symptoms of nOH. The
established Minimally Clinically Important Difference (MCID) for the OHSA further enhances its
value in interpreting the clinical relevance of treatment effects. For researchers and drug
developers in the field of autonomic disorders, the OHSA, particularly in conjunction with
ampreloxetine studies, serves as a robust benchmark for symptom assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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